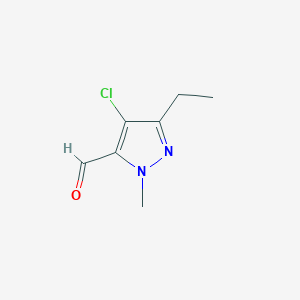

4-Chloro-5-ethyl-2-methylpyrazole-3-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related pyrazole-containing aldehydes involves the Vilsmeier reaction, a form of chemical reaction that yields aldehyde compounds from different reactants. For instance, the synthesis of 1-ethylpyrazole-4-carbaldehyde and its derivatives has been achieved through this method, indicating a potential pathway for synthesizing the target compound (Potapov et al., 2006).

Molecular Structure Analysis

Molecular structure analysis of pyrazole derivatives reveals significant insights into their chemical behavior and potential applications. For instance, the crystal structure of similar compounds, such as 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, has been determined, showcasing how the aldehydic fragment aligns with the pyrazole ring and the implications for its reactivity and interaction with other molecules (Xu & Shi, 2011).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, forming new compounds with diverse properties. For example, the formation of Schiff bases from the reaction of pyrazole-containing aldehydes with primary amines demonstrates the chemical versatility and potential utility of these compounds in further synthetic applications (Potapov et al., 2006).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as their crystalline structure, solubility, and melting points, are critical for understanding their behavior in different environments and for their application in chemical syntheses. Detailed analysis of these properties requires specific studies on the compound , drawing parallels from closely related compounds.

Chemical Properties Analysis

The chemical properties of pyrazole derivatives, including their reactivity, stability, and functional group transformations, are essential for their application in organic synthesis and potential industrial applications. For example, the reactivity of pyrazole derivatives with various reagents, such as phenols and hydrazine, leading to the formation of bipyrazoles, highlights the compound's utility in synthesizing complex organic molecules (Kiran Kumar et al., 2019).

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Formation

- 4-Chloro-5-ethyl-2-methylpyrazole-3-carbaldehyde is used in the synthesis of various chemical derivatives. For instance, its reaction with ethyl 2-aryl-hydrazino-2-chloroacetate forms ethyl 1-aryl-5-(pyrazole-4-yl)-4,5-dihydro-1H-1,2,4-triazolecarboxylates (Bratenko, Panasenko, & Vovk, 2013).

Reactions and Transformations

- This compound is integral in various chemical reactions. For example, 5-Chloro-1-methylpyrazole-4-carboxaldehydes react with sodium azide, producing a mixture of 1-azidomethyl-4-cyanopyrazoles and 4-cyano-5-hydroxy-1-methylpyrazoles (Becher, Joergensen, Pluta, Krake, & Fält-Hansen, 1992).

Molecular Structure and Assembly

- The compound is used in studying molecular structures and supramolecular assembly. One study shows its role in forming reduced 3,4'-bipyrazoles, and subsequent reactions yield chalcones and N-acetylated or N-formylated bipyrazoles (Cuartas, Insuasty, Cobo, & Glidewell, 2017).

Eigenschaften

IUPAC Name |

4-chloro-5-ethyl-2-methylpyrazole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O/c1-3-5-7(8)6(4-11)10(2)9-5/h4H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKLADOHPWHLXGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C(=C1Cl)C=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-5-ethyl-2-methylpyrazole-3-carbaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(E)-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}amino]thiourea](/img/structure/B2486562.png)

![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethylbenzamide](/img/structure/B2486566.png)

![1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxamide](/img/structure/B2486568.png)

![2-[[3-Cyano-6-(2-furanyl)-4-(trifluoromethyl)-2-pyridinyl]thio]propanoic acid ethyl ester](/img/structure/B2486570.png)